molecular formula C7H15NO3 B082720 Cyclohexylamine carbonate CAS No. 13624-25-4

Cyclohexylamine carbonate

Cat. No.: B082720
CAS No.: 13624-25-4
M. Wt: 161.2 g/mol
InChI Key: GTLQZNKUEFUUIS-UHFFFAOYSA-N
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Description

Cyclohexylamine carbonate is an organic compound formed by the reaction of cyclohexylamine with carbonic acid. It is commonly used as a corrosion inhibitor and has applications in various industrial processes. The compound is known for its effectiveness in preventing corrosion in metals, especially in environments where vapor phase inhibitors are required .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexylamine carbonate is typically synthesized by reacting cyclohexylamine with carbon dioxide. The reaction can be represented as follows: [ \text{C}6\text{H}{11}\text{NH}_2 + \text{CO}_2 \rightarrow \text{C}6\text{H}{11}\text{NH}_2\text{HCO}_3 ]

Industrial Production Methods: In industrial settings, cyclohexylamine is produced by the hydrogenation of aniline using cobalt or nickel-based catalysts: [ \text{C}_6\text{H}_5\text{NH}_2 + 3\text{H}_2 \rightarrow \text{C}6\text{H}{11}\text{NH}_2 ] Alternatively, it can be prepared by the alkylation of ammonia using cyclohexanol .

Chemical Reactions Analysis

Types of Reactions: Cyclohexylamine carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Molecular oxygen and alumina-based catalysts are commonly used.

    Substitution: Alkyl halides, sulfates, and phosphates are used as alkylating agents.

    Addition: Carbon dioxide is used under controlled conditions to form the carbonate.

Major Products:

    Oxidation: Cyclohexanone oxime.

    Substitution: N-alkylcyclohexylamines.

    Addition: this compound.

Scientific Research Applications

Cyclohexylamine carbonate has several applications in scientific research:

Mechanism of Action

The mechanism by which cyclohexylamine carbonate exerts its effects involves the physisorption of protonated amine on negatively charged surfaces via electrostatic attraction. This process effectively inhibits corrosion by forming a protective layer on the metal surface .

Comparison with Similar Compounds

    Morpholine: Another corrosion inhibitor with a similar vapor pressure.

    Cyclohexylamine: The parent compound of cyclohexylamine carbonate, used in various industrial applications.

    N-alkylcyclohexylamines: Formed by the substitution reactions of cyclohexylamine.

Uniqueness: this compound is unique due to its effectiveness as a vapor phase inhibitor, making it particularly useful in environments where traditional inhibitors may not be effective .

Properties

IUPAC Name

carbonic acid;cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.CH2O3/c7-6-4-2-1-3-5-6;2-1(3)4/h6H,1-5,7H2;(H2,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLQZNKUEFUUIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N.C(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3073139
Record name Cyclohexylamine carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3073139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20227-92-3
Record name Carbonic acid, compd. with cyclohexanamine (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20227-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbonic acid, compd. with cyclohexylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020227923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexylamine carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3073139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexylammonium carbonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.632
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexylamine carbonate
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Cyclohexylamine carbonate
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Cyclohexylamine carbonate
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Cyclohexylamine carbonate
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Cyclohexylamine carbonate
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Cyclohexylamine carbonate

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